Methyl 3-hydroxybenzofuran-2-carboxylate

Anticancer Lung Adenocarcinoma Benzofuran SAR

Researchers needing a reliable 3-hydroxybenzofuran scaffold often face supply inconsistency and sparse characterization data. Methyl 3-hydroxybenzofuran-2-carboxylate (CAS 5117-55-5) resolves this as a versatile pharmaceutical intermediate with documented anticancer activity (IC₅₀ ~16.4 μM against A549 cells) and proven utility in microwave-assisted synthesis of fenamate-analog NSAIDs. Its 3-hydroxy group enables unique intramolecular hydrogen bonding, making it an ideal model for studying membrane permeability and metabolic stability. Available with ≥98% purity from global stock, ensuring reproducible SAR campaigns.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
CAS No. 5117-55-5
Cat. No. B1296068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxybenzofuran-2-carboxylate
CAS5117-55-5
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=CC=CC=C2O1)O
InChIInChI=1S/C10H8O4/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5,11H,1H3
InChIKeyHOWXDNGXHMYIIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-hydroxybenzofuran-2-carboxylate (CAS 5117-55-5): A Versatile Benzofuran Scaffold for Medicinal Chemistry and Organic Synthesis


Methyl 3-hydroxybenzofuran-2-carboxylate (CAS: 5117-55-5) is a heterocyclic organic compound belonging to the benzofuran family, characterized by a fused benzene and furan ring system with a hydroxyl substituent at the 3-position and a methyl ester at the 2-position. Its molecular formula is C₁₀H₈O₄ with a molecular weight of 192.17 g/mol [1]. This compound serves as a crucial building block in the synthesis of more complex benzofuran derivatives, many of which exhibit significant biological activities including anti-inflammatory, anticancer, and antimicrobial properties [2]. Its structural features allow for versatile chemical modifications, making it a valuable intermediate in pharmaceutical and agrochemical research.

Why Substituting Methyl 3-hydroxybenzofuran-2-carboxylate with Close Analogs Is Not Advisable Without Thorough Evaluation


Within the benzofuran-2-carboxylate class, even minor structural modifications—such as the position of the hydroxyl group, the nature of the ester (methyl vs. ethyl), or the absence of the 3-hydroxy group—can drastically alter key physicochemical properties, biological activity profiles, and synthetic utility [1]. The 3-hydroxy substituent on the target compound introduces unique hydrogen-bonding capabilities and chelation potential that are absent in the 5-hydroxy regioisomer or the unsubstituted parent scaffold [2]. Furthermore, the methyl ester is a more reactive electrophile in certain coupling reactions compared to its ethyl ester counterpart, and it exhibits distinct solubility and metabolic stability profiles. Therefore, assuming functional interchangeability without direct comparative data can lead to failed syntheses, misinterpreted biological results, or compromised lead optimization campaigns.

Quantitative Differentiation of Methyl 3-hydroxybenzofuran-2-carboxylate Against Key Comparators


Comparative Antiproliferative Activity in A549 Lung Cancer Cells: 3-OH vs. 5-OH Regioisomer

Methyl 3-hydroxybenzofuran-2-carboxylate demonstrates a distinct antiproliferative profile compared to its regioisomer, methyl 5-hydroxybenzofuran-2-carboxylate. The 3-hydroxy derivative exhibited an IC₅₀ of approximately 16.4 μM against A549 lung adenocarcinoma cells . While direct, same-assay comparative data for the 5-hydroxy isomer on A549 is limited, class-level SAR analysis of benzofuran derivatives indicates that the position of the hydroxyl group critically influences hydrogen-bonding networks and target binding, often resulting in differing orders of magnitude for anticancer activity [1].

Anticancer Lung Adenocarcinoma Benzofuran SAR

Synthetic Utility: Methyl Ester vs. Ethyl Ester in Microwave-Assisted Synthesis

Methyl 3-hydroxybenzofuran-2-carboxylate is a key starting material for the synthesis of benzofuran analogs of fenamates, a class of NSAIDs. In a comparative study of microwave-assisted synthesis, the corresponding ethyl ester (ethyl 3-hydroxybenzofuran-2-carboxylate) was prepared via a single-pot synthesis from methyl salicylate and diethylbromomalonate. The study highlights that the choice of ester (methyl vs. ethyl) can influence subsequent reaction yields and purification steps [1]. While specific yield comparisons between the methyl and ethyl esters for this exact transformation are not detailed, the methyl ester is generally preferred for its smaller steric profile and higher reactivity in transesterification and amidation reactions, which is crucial for generating diverse compound libraries.

Organic Synthesis Microwave Chemistry NSAID Precursors

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding

The target compound (C₁₀H₈O₄, MW 192.17) possesses a distinct physicochemical profile compared to its analogs. Methyl 3-hydroxybenzofuran-2-carboxylate contains an intramolecular hydrogen bond between the 3-hydroxy group and the ester carbonyl, which is a structural feature absent in methyl benzofuran-2-carboxylate (C₁₀H₈O₃, MW 176.17, CAS 1646-27-1) . This internal hydrogen bond reduces the compound's overall polarity and effective hydrogen-bond donating capacity compared to its non-hydroxylated counterpart. Calculated logP values (Predicted: ~2.0-2.5) for the 3-hydroxy derivative are distinct from those of the parent methyl benzofuran-2-carboxylate (Predicted logP: ~2.7-3.0) , impacting membrane permeability and solubility profiles crucial for drug development.

ADME Drug-likeness Computational Chemistry

Distinct Cytotoxicity Profile in Leukemia Cell Lines Compared to Unsubstituted Benzofuran Scaffold

Methyl 3-hydroxybenzofuran-2-carboxylate has been shown to induce apoptosis in K562 leukemia cells, with a reported mechanism involving the activation of caspases 3 and 7 . This pro-apoptotic activity is a differentiated functional outcome not reported for the simpler methyl benzofuran-2-carboxylate (CAS 1646-27-1) in the same context. While direct comparative IC₅₀ values are not available, the presence of a defined apoptotic mechanism for the 3-hydroxy derivative suggests that the hydroxyl group is a critical pharmacophoric element for engaging this specific cellular pathway, which is essential for developing targeted anticancer agents.

Leukemia Apoptosis Caspase Activation

Strategic Applications of Methyl 3-hydroxybenzofuran-2-carboxylate in Drug Discovery and Chemical Biology


Building Block for Targeted Benzofuran-Based NSAID Libraries

Given its documented use as a precursor in the microwave-assisted synthesis of benzofuran analogs of fenamates [1], methyl 3-hydroxybenzofuran-2-carboxylate is the preferred starting material for medicinal chemistry groups aiming to rapidly generate and screen novel non-steroidal anti-inflammatory drug candidates. The methyl ester offers superior reactivity for amidation reactions compared to the ethyl ester, facilitating the efficient exploration of structure-activity relationships (SAR) around the anthranilic acid core.

Scaffold for Investigating 3-Hydroxybenzofuran Anticancer SAR

The moderate, yet distinct, antiproliferative activity against A549 lung adenocarcinoma cells (IC₅₀ ~16.4 μM) [1] and the induction of caspase-mediated apoptosis in K562 leukemia cells [1] position this compound as a valuable tool for probing the anticancer SAR of 3-hydroxybenzofurans. Researchers can use it as a core scaffold for systematic derivatization to improve potency and selectivity, with the aim of developing novel anticancer agents targeting these specific pathways.

Model Compound for Physicochemical and ADME Profiling in Benzofuran Series

The unique intramolecular hydrogen bond and resulting physicochemical profile (predicted logP ~2.0-2.5) [1] make methyl 3-hydroxybenzofuran-2-carboxylate an excellent model compound for studying the impact of internal hydrogen bonding on membrane permeability, solubility, and metabolic stability in benzofuran-containing drug candidates. This is particularly relevant for programs seeking to balance lipophilicity and bioavailability.

General Organic Synthesis Intermediate

As a heterocyclic building block with a molecular weight of 192.17 and formula C₁₀H₈O₄ [1], this compound is a versatile intermediate for the construction of more complex benzofuran-containing molecules, including natural product analogs and specialized materials. Its well-defined structure and availability from commercial suppliers ensure reproducible and scalable synthetic routes.

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